molecular formula C12H17ClN4O B1456868 (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one CAS No. 877676-50-1

(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one

Numéro de catalogue: B1456868
Numéro CAS: 877676-50-1
Poids moléculaire: 268.74 g/mol
Clé InChI: RKXHCGYXHHPYHQ-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction to (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one

This compound is a bicyclic heterocyclic molecule belonging to the pteridine family. Its stereochemistry, defined by the (R)-configuration at the 7-position, distinguishes it from enantiomeric variants. The molecule’s structural complexity and functional groups position it as a key intermediate in synthesizing kinase inhibitors, particularly targeting Polo-like kinase 1 (PLK1).

Chemical Identification and Nomenclature

IUPAC Nomenclature and Synonyms

The systematic IUPAC name is This compound . Common synonyms include:

  • (7R)-2-Chloro-7-ethyl-7,8-dihydro-5-methyl-8-(1-methylethyl)-6(5H)-pteridinone
  • 6(5H)-Pteridinone, 2-chloro-7-ethyl-7,8-dihydro-5-methyl-8-(1-methylethyl)-, (7R)-
  • (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropyrimido[4,5-b]pyrazine.
Structural and Physicochemical Data

Key identifiers and properties are summarized in Table 1.

Property Value Source
CAS Registry Number 877676-50-1
Molecular Formula C₁₂H₁₇ClN₄O
Molecular Weight 268.74 g/mol
Density 1.205 g/cm³
InChIKey HZKCDOWKVNPXCW-MRVPVSSYSA-N

Table 1: Core Chemical Identifiers

Historical Context in Heterocyclic Chemistry Research

Propriétés

IUPAC Name

(7R)-2-chloro-7-ethyl-5-methyl-8-propan-2-yl-7H-pteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c1-5-8-11(18)16(4)9-6-14-12(13)15-10(9)17(8)7(2)3/h6-8H,5H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXHCGYXHHPYHQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877676-50-1
Record name (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropyrimido[4,5-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its structure, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Information

  • IUPAC Name : (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydro-6(5H)-pteridinone
  • Molecular Formula : C₁₁H₁₅ClN₄O
  • Molecular Weight : 254.72 g/mol
  • CAS Number : 889877-77-4
  • Physical Form : White to yellow solid
  • Purity : 95% .

This compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antiproliferative Effects : Studies indicate that this compound can reduce the proliferation of cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Properties : Preliminary data suggest that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Pharmacological Studies

Several studies have assessed the pharmacological properties of this compound:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound significantly reduces viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line .
  • Neuroprotection in Animal Models : Animal studies have shown that administration of the compound leads to reduced neuronal damage in models of neurodegenerative diseases, suggesting a protective role against oxidative stress .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results indicated a significant dose-dependent inhibition of tumor growth in xenograft models, with a notable increase in apoptosis markers.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
PC3 (Prostate)25Inhibition of cell cycle progression
A549 (Lung)20Activation of caspase pathways

Case Study 2: Neuroprotective Effects

Research conducted on an Alzheimer's disease model demonstrated that treatment with this compound improved cognitive function and reduced amyloid plaque formation.

Treatment GroupCognitive Score Improvement (%)Amyloid Plaque Reduction (%)
Control--
Low Dose2530
High Dose4550

Comparaison Avec Des Composés Similaires

Key Properties:

  • Purity : Typically ≥95% (HPLC) .
  • Storage : Stable at 2–8°C for short-term; long-term storage requires –20°C or –80°C .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting PLK1 (Polo-like kinase 1) . Its stereochemistry at the 7-position (R-configuration) is essential for binding affinity and selectivity .

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly sensitive to substituent variations. Below is a comparative analysis of analogs with modified alkyl or cyclic groups:

Compound Name Substituents (Positions 7 & 8) Molecular Weight (g/mol) Solubility (mg/mL) Key Applications Reference ID
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one Ethyl (7), Isopropyl (8) 268.74 1.03 PLK1 inhibitors, intermediates
(R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one Ethyl (7), Cyclopentyl (8) 280.75 3.35 Kinase inhibitor precursors
(R)-2-Chloro-7-ethyl-8-isobutyl-5-methyl-7,8-dihydropteridin-6(5H)-one Ethyl (7), Isobutyl (8) 268.74 N/A Coupling reactions in drug synthesis
(7S)-2-Chloro-7-isopropyl-4,8-dimethyl-7,8-dihydropteridin-6(5H)-one Isopropyl (7), Methyl (4,8) 268.74 N/A Anticancer lead optimization

Key Observations :

  • Cyclopentyl substitution (e.g., 280.75 g/mol analog) enhances solubility (~3.35 mg/mL) compared to the isopropyl variant (1.03 mg/mL), likely due to improved hydrophobic interactions .
  • Isobutyl substitution at position 8 (as in S4 ) retains molecular weight but alters steric hindrance, affecting coupling efficiency in Suzuki-Miyaura reactions.
  • Stereochemical variations (e.g., 7S-configuration in ) reduce target engagement, underscoring the importance of the R-configuration for PLK1 inhibition .

Comparative Reactivity :

  • Cyclopentyl analogs require harsher conditions (e.g., NaH/DMA) due to increased steric bulk .
  • Isobutyl variants show slower reaction kinetics in DMSO/Cs₂CO₃ systems, requiring extended heating (4 days vs. 24 hours for isopropyl) .

Pharmacological and Physicochemical Profiles

  • PLK1 Binding : The parent compound exhibits sub-micromolar affinity (IC₅₀ ~ 50 nM) for PLK1, outperforming cyclopentyl analogs (IC₅₀ ~ 200 nM) .
  • LogP Values : Estimated LogP for the parent compound is 2.1, while cyclopentyl derivatives have LogP ~3.0, correlating with reduced aqueous solubility .
  • Stability : The isopropyl-substituted compound is stable at –20°C for 1 month, whereas cyclopentyl analogs degrade faster under similar conditions .

Méthodes De Préparation

Starting Materials and Key Intermediates

A commonly reported intermediate is (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydro-5H-pteridin-6-one, which can be modified to yield the target compound by substituent exchange or further functionalization.

Method 1: Palladium-Catalyzed Carbonylation and Alkylation

  • Reagents and Conditions : Intermediate B (e.g., 8-cyclopentyl derivative) is dissolved in dimethyl sulfoxide (DMSO) and tert-butyl alcohol (tBuOH). Palladium diacetate and 1,3-bis(diphenylphosphino)propane (DPPP) are used as catalysts, with triethylamine as base.
  • Reaction Parameters : The reaction is conducted at 80°C under 10 atm of carbon monoxide for 10 hours.
  • Outcome : This step introduces a carboxylic acid functionality at position 2, which can be further transformed to the chloro substituent.
  • Yield : Approximately 22% yield after purification by silica gel chromatography.

Method 3: Thiolate-Mediated Substitution and Oxidation

  • Reagents and Conditions : Intermediate B is treated with sodium methanethiolate in N,N-dimethylacetamide (DMA) at 150°C for 2 hours.
  • Subsequent Step : Oxidation with potassium permanganate in acetic acid/water at 0°C.
  • Outcome : Introduction of sulfur-containing substituents followed by oxidation to yield oxidized pteridine derivatives, which can be converted to the chloro compound.
  • Purification : Medium pressure liquid chromatography (MPLC).
  • Yield : LCMS confirms product formation with m/z 339.1 (M+H)+.

Method 4: Copper-Catalyzed Coupling under Microwave Irradiation

  • Reagents and Conditions : Intermediate B is reacted with 2-phenyl-1H-imidazole, copper(I) iodide, trans-N,N'-dimethyl-1,2-cyclohexyldiamine, and potassium carbonate in 1,2-dimethoxyethane (DME).
  • Reaction Parameters : Microwave irradiation at 200°C for 2 hours.
  • Outcome : Formation of substituted pteridine derivatives with high purity (>99%).
  • Purification : Reverse phase HPLC.
  • Yield : Approximately 22.8 mg from 50 mg starting material.

Alternative Route: Reduction of Nitro-Pyrimidine Precursors

  • Starting Material : Methyl N-(2-chloro-5-nitro-4-pyrimidinyl)-N-(3-methylbutyl)alaninate.
  • Reduction : Iron powder and glacial acetic acid at 60°C for 2 hours reduce the nitro group.
  • Workup : Filtration, washing with acetic acid and ethyl acetate, followed by aqueous sodium bicarbonate washes.
  • Outcome : Formation of 2-chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one, an intermediate structurally related to the target compound.
  • Yield : 61%.

Comparative Summary Table of Preparation Methods

Method No. Key Reagents & Catalysts Reaction Conditions Yield (%) Notes
1 Pd(OAc)2, DPPP, TEA, CO (10 atm), DMSO/tBuOH 80°C, 10 h 22 Carbonylation to carboxylic acid intermediate
2 4-Aminopyridine, 4N HCl in dioxane, isopropanol Microwave, 160°C, 1 h Not stated Amination under microwave irradiation
3 Sodium methanethiolate, KMnO4, DMA, HOAc 150°C (2 h) + 0°C oxidation Not stated Thiolate substitution and oxidation
4 2-Phenyl-1H-imidazole, CuI, trans-N,N'-dimethyl-1,2-cyclohexyldiamine, K2CO3 Microwave, 200°C, 2 h ~45 (based on scale) Copper-catalyzed coupling, high purity
5 Iron powder, glacial acetic acid 60°C, 2 h 61 Nitro reduction to related intermediate

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Proton NMR data confirm the presence of ethyl, isopropyl, and methyl groups, as well as the pteridine ring protons.
  • Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (e.g., 254.72 g/mol for the target compound).
  • Chromatography : Purification methods include flash chromatography on silica gel and reverse phase HPLC to achieve high purity (>95%).
  • Optical Purity : Chiral centers are maintained during synthesis, confirmed by chiral HPLC and stereospecific NMR shifts.

Research Findings and Observations

  • Microwave-assisted reactions significantly reduce reaction times and improve yields in amination and coupling steps.
  • Use of palladium and copper catalysts enables selective functionalization of the pteridine core.
  • The choice of solvent (DMSO, DMA, isopropanol) and temperature control is critical for maintaining stereochemical integrity.
  • The thiolate substitution followed by oxidation provides a versatile route for functional group interconversion on the pteridine scaffold.
  • Nitro group reduction using iron powder and acetic acid is an efficient method to access key intermediates.

Q & A

Basic: What are the established synthetic routes for (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a key intermediate is prepared by reacting this compound with 3-methoxy-4-aminobenzoic acid under reflux in a polar aprotic solvent (e.g., DMF), followed by purification via column chromatography . Alternative routes involve stereoselective alkylation using chiral catalysts to preserve the (R)-configuration, as demonstrated in the synthesis of related dihydropteridinone derivatives .

Basic: How is the structural identity of this compound verified in academic research?

Methodological Answer:
Structural confirmation relies on multi-modal analytical techniques:

  • X-ray crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For instance, methyl and ethyl groups in the dihydropteridinone core show distinct splitting patterns in 1^1H NMR (e.g., δ 1.21–1.43 ppm for ethyl protons) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+^+ = 268.7 for C12_{12}H17_{17}ClN4_4O) .

Basic: What methods ensure enantiomeric purity during synthesis?

Methodological Answer:
Chiral purity is maintained using:

  • Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers.
  • Circular dichroism (CD) : To confirm retention of the (R)-configuration by comparing optical rotation data with literature values .
  • Asymmetric catalysis : Use of chiral auxiliaries or transition-metal catalysts (e.g., Ru-based catalysts) in alkylation steps to prevent racemization .

Advanced: How can computational modeling aid in optimizing the synthesis of this compound?

Methodological Answer:
Density functional theory (DFT) calculations predict reaction pathways and transition states. For example:

  • Stereochemical outcomes : Modeling nucleophilic attack trajectories to rationalize the (R)-configuration preference .
  • Solvent effects : COSMO-RS simulations to select optimal solvents (e.g., DMF vs. THF) for reaction efficiency .
  • Hydrogen-bonding networks : Graph-set analysis (Etter’s formalism) to predict crystal packing and solubility, critical for crystallization .

Advanced: How to resolve contradictions in biological activity data for dihydropteridinone derivatives?

Methodological Answer:
Contradictions often arise from assay conditions or stereochemical impurities. Strategies include:

  • Dose-response validation : Re-testing compounds under standardized kinase inhibition assays (e.g., VRK1 inhibition assays) with rigorous controls .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Crystallographic docking : Using solved protein-ligand structures (e.g., PDB entries) to validate binding modes and explain potency variations .

Advanced: What experimental designs address challenges in crystallizing this compound?

Methodological Answer:
Crystallization challenges (e.g., polymorphism) are tackled via:

  • Solvent screening : High-throughput vapor diffusion trials with solvents like acetonitrile/water mixtures.
  • Additive engineering : Introducing co-crystallizing agents (e.g., carboxylic acids) to stabilize hydrogen bonds .
  • Temperature gradients : Slow cooling from 40°C to 4°C to promote single-crystal growth, followed by SHELXL refinement for structure validation .

Advanced: How to assess environmental persistence and ecotoxicology of this compound?

Methodological Answer:
Environmental impact studies involve:

  • QSPR modeling : Predicting partition coefficients (log P) and biodegradation rates using software like EPI Suite .
  • Microcosm experiments : Simulating soil/water systems to track abiotic transformations (hydrolysis, photolysis) via LC-MS .
  • Ecotoxicology assays : Daphnia magna or algal growth inhibition tests to evaluate acute toxicity (EC50_{50} determination) .

Advanced: What strategies improve yield in multi-step syntheses of dihydropteridinone derivatives?

Methodological Answer:
Yield optimization includes:

  • Stepwise intermediate monitoring : Using in-situ IR or UPLC to identify bottlenecks (e.g., unstable intermediates).
  • Microwave-assisted synthesis : Reducing reaction times for steps like cyclization (e.g., 30 min at 120°C vs. 12 hrs conventional) .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., tert-butyl carbamates) to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
Reactant of Route 2
Reactant of Route 2
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.